Product packaging for L-2,4-diaminobutyrate(Cat. No.:)

L-2,4-diaminobutyrate

Cat. No.: B1239219
M. Wt: 119.14 g/mol
InChI Key: OGNSCSPNOLGXSM-VKHMYHEASA-O
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Description

Historical Context and Discovery in Specific Organisms

The discovery of L-2,4-diaminobutyric acid dates back to studies on plants of the Lathyrus genus. In 1966, research on Lathyrus sylvestris W. demonstrated the biosynthesis of 2,4-diaminobutyric acid from L-homoserine and DL-aspartic acid. nih.govacs.org This initial identification in plants paved the way for its discovery in a broader range of organisms. nih.gov

Subsequent research has identified L-DABA in numerous microorganisms, where it often plays a crucial role in specialized metabolic pathways. For instance, it is a known component in certain actinobacteria, such as Amnibacterium soli, where it serves as a diagnostic diamino acid in the cell wall. ebi.ac.ukebi.ac.uk In the bacterium Acinetobacter baumannii, L-DABA is a key intermediate in the production of 1,3-diaminopropane (B46017). nih.govwikipedia.org The enzyme responsible for its synthesis in this organism, L-2,4-diaminobutyrate:2-ketoglutarate 4-aminotransferase, was identified and characterized, confirming its role in this pathway. nih.gov Similarly, a novel L-2,4-diaminobutyric acid decarboxylase, which converts L-DABA to 1,3-diaminopropane, was discovered and purified from Vibrio alginolyticus. microbiologyresearch.org

The following table provides a summary of some organisms in which this compound has been identified:

OrganismKingdomSignificance of L-DABA
Lathyrus sylvestrisPlantaeSite of initial discovery and biosynthesis studies. nih.govacs.org
Amnibacterium soliBacteriaDiagnostic component of the cell wall. ebi.ac.ukebi.ac.uk
Acinetobacter baumanniiBacteriaIntermediate in the biosynthesis of 1,3-diaminopropane. nih.govwikipedia.org
Vibrio alginolyticusBacteriaPrecursor for 1,3-diaminopropane synthesis. microbiologyresearch.org
Halomonas elongataBacteriaKey intermediate in the biosynthesis of the osmoprotectant ectoine (B1671093). researchgate.net
Streptomyces albidoflavusBacteriaProducer of L-DABA. nih.gov
Paenibacillus lautusBacteriaInvolved in the ectoine biosynthesis pathway. researchgate.net
Rhizobium leguminosarumBacteriaPlays a role in symbiotic performance and homoserine metabolism. csic.es
Methylomicrobium alcaliphilumBacteriaIntermediate in the ectoine biosynthesis and degradation pathways. researchgate.net

Significance as a Non-Proteinogenic Amino Acid

As a non-proteinogenic amino acid, this compound is not incorporated into proteins during ribosomal translation. Instead, its significance lies in its role as a crucial intermediate in various metabolic pathways. mdpi.com Non-proteinogenic amino acids are vital for the synthesis of a wide range of biologically active compounds, including antibiotics, toxins, and osmoprotectants.

The presence of L-DABA in these specialized metabolic pathways highlights the metabolic diversity and adaptability of organisms. It serves as a building block for the synthesis of compounds that provide advantages in specific environmental niches, such as protection against osmotic stress or involvement in symbiotic relationships. researchgate.netcsic.es

Overview of Key Metabolic Roles and Derivatives

This compound is a central molecule that can be channeled into different metabolic routes, leading to the formation of important derivatives. Two of the most significant pathways involving L-DABA are the biosynthesis of the compatible solute ectoine and the production of the diamine 1,3-diaminopropane.

In the ectoine biosynthesis pathway, which is prevalent in many halophilic (salt-loving) bacteria, L-DABA is a key intermediate. researchgate.netacs.org The pathway starts from L-aspartate-β-semialdehyde, which is converted to L-DABA by the enzyme this compound aminotransferase (EctB). nih.govwikipedia.org Subsequently, L-DABA is acetylated by this compound acetyltransferase (EctA) to form N-γ-acetyl-L-2,4-diaminobutyrate. nih.gov This derivative is then cyclized by ectoine synthase (EctC) to produce ectoine. researchgate.net Ectoine and its hydroxylated form, 5-hydroxyectoine, are powerful osmoprotectants that help organisms survive in high-salt environments. researchgate.net

In another metabolic route found in organisms like Acinetobacter calcoaceticus and Vibrio alginolyticus, L-DABA is decarboxylated by the enzyme this compound decarboxylase to yield 1,3-diaminopropane. wikipedia.orgmicrobiologyresearch.org

The following table details the key metabolic derivatives of this compound and the enzymes involved in their formation:

DerivativePrecursorEnzymeEnzyme Commission (EC) Number
N-γ-acetyl-L-2,4-diaminobutyrate This compoundThis compound acetyltransferase (EctA)2.3.1.178 nih.gov
Ectoine N-γ-acetyl-L-2,4-diaminobutyrateEctoine synthase (EctC)4.2.1.108 nih.gov
1,3-diaminopropane This compoundThis compound decarboxylase4.1.1.86 wikipedia.org
L-aspartate-β-semialdehyde This compoundThis compound aminotransferase (EctB/Dat)2.6.1.76 nih.govwikipedia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H11N2O2+ B1239219 L-2,4-diaminobutyrate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H11N2O2+

Molecular Weight

119.14 g/mol

IUPAC Name

(2S)-2,4-bis(azaniumyl)butanoate

InChI

InChI=1S/C4H10N2O2/c5-2-1-3(6)4(7)8/h3H,1-2,5-6H2,(H,7,8)/p+1/t3-/m0/s1

InChI Key

OGNSCSPNOLGXSM-VKHMYHEASA-O

SMILES

C(C[NH3+])C(C(=O)[O-])[NH3+]

Isomeric SMILES

C(C[NH3+])[C@@H](C(=O)[O-])[NH3+]

Canonical SMILES

C(C[NH3+])C(C(=O)[O-])[NH3+]

Origin of Product

United States

Biosynthesis Pathways of L 2,4 Diaminobutyrate

Biosynthesis from Aspartate β-Semialdehyde

The most prevalent and well-characterized pathway for L-2,4-diaminobutyrate synthesis begins with L-aspartate β-semialdehyde (ASA). researchgate.netnih.gov This pathway is a key branch point in amino acid metabolism, linking the synthesis of DABA to that of other essential amino acids.

Role of this compound Transaminase (DABA-AT / EctB)

The central enzymatic step in this pathway is catalyzed by this compound transaminase, commonly referred to as DABA-AT or EctB. researchgate.netuniprot.org This enzyme belongs to the superfamily of pyridoxal-5'-phosphate (PLP)-dependent aminotransferases. uniprot.orgnih.gov EctB facilitates the reversible transfer of an amino group from a donor molecule, typically L-glutamate, to the acceptor L-aspartate β-semialdehyde. nih.govresearchgate.net This reaction yields this compound and 2-oxoglutarate. nih.gov

Table 1: Key Properties of this compound Transaminase (EctB/PvdH)

Property Description Source(s)
Enzyme Name This compound--2-oxoglutarate transaminase (EctB) uniprot.org
Alternative Names DABA aminotransferase, PvdH (Pseudomonas) uniprot.orgasm.org
EC Number 2.6.1.76 uniprot.org
Reaction L-aspartate 4-semialdehyde + L-glutamate ⇌ L-2,4-diaminobutanoate + 2-oxoglutarate uniprot.org
Cofactor Pyridoxal (B1214274) 5'-phosphate (PLP) nih.gov
Metabolic Role First and rate-limiting step in ectoine (B1671093) biosynthesis; pyoverdine biosynthesis rcsb.orgresearchgate.net
Kinetic Mechanism Reversible, Ping-pong nih.govasm.org

Precursors and Metabolic Flux

The direct precursor for this primary biosynthetic route is L-aspartate β-semialdehyde (ASA). d-nb.infoasm.org ASA itself is a critical metabolic intermediate derived from the central carbon metabolism. Its synthesis begins with the amino acid L-aspartate, which is first phosphorylated by aspartokinase (Ask) and subsequently reduced by aspartate-semialdehyde dehydrogenase (Asd) to form ASA. nih.govd-nb.info

ASA stands at a significant metabolic crossroads, as it is not only the precursor for this compound but also for several other essential amino acids, including lysine (B10760008), threonine, isoleucine, and methionine. asm.orgnih.gov Consequently, the metabolic flux through this node is tightly regulated. In biotechnological applications aimed at overproducing ectoine, strategies often focus on increasing the intracellular pool of ASA. This can be achieved by engineering the metabolic pathways, for instance, by overexpressing a feedback-resistant aspartokinase to enhance the flow of carbon from aspartate towards ASA, thereby increasing the substrate availability for EctB. d-nb.infoacs.org

Alternative Biosynthetic Routes

While the pathway from aspartate β-semialdehyde is dominant, research has uncovered alternative pathways for DABA formation in certain species, highlighting the metabolic versatility of biological systems.

Formation from L-Homoserine

An alternative biosynthetic route utilizing L-homoserine has been identified, particularly in plants. Studies using radiolabeled compounds in Lathyrus sylvestris (sweet pea) demonstrated the conversion of L-homoserine into 2,4-diaminobutyric acid. nih.govacs.org L-homoserine is structurally similar to this compound. asm.org Further evidence comes from studies on Rhizobium leguminosarum in symbiosis with pea, where L-homoserine is present in bacteroids. nih.gov A mutant deficient in DABA-AT showed impaired growth when L-homoserine was the sole nitrogen source, suggesting a metabolic link where homoserine could be a source for the DABA precursor, aspartate semialdehyde. nih.gov

Involvement of Other Amino Acid Precursors

In addition to the primary aspartate pathway and the homoserine route, other precursors can be involved in DABA synthesis.

S-Adenosylmethionine (SAM): In Lathyrus sylvestris, a pathway has been described where 2,4-diaminobutanoate is formed from S-adenosylmethionine (SAM) and isoxazolin-5-one. researchgate.net

Carbamoyl (B1232498) Phosphate (B84403): While not a direct precursor for DABA synthesis, carbamoyl phosphate is used in a reaction involving DABA. In the biosynthesis of the antibiotic padanamide A, an enzyme transfers a carbamyl group from carbamoyl phosphate to this compound, indicating that DABA can act as a substrate acceptor in transcarbamylation reactions. mdpi.com

Table 2: Summary of this compound Biosynthetic Pathways

Pathway Primary Precursor(s) Key Enzyme(s) Organism(s) End Product Role Source(s)
Primary Pathway L-Aspartate β-Semialdehyde, L-Glutamate This compound Transaminase (EctB) Bacteria (e.g., Halomonas, Pseudomonas) Ectoine, Pyoverdine researchgate.netnih.govasm.org
Alternative Route 1 L-Homoserine Not fully elucidated Plants (Lathyrus sylvestris), Bacteria (Rhizobium) Plant metabolites nih.govnih.gov
Alternative Route 2 S-Adenosylmethionine, Isoxazolin-5-one Unclassified Plants (Lathyrus sylvestris) Plant metabolites researchgate.net

Enzymology of L 2,4 Diaminobutyrate Modifying Enzymes

L-2,4-Diaminobutyrate Transaminases (EctB / Dat)

This compound transaminases, systematically named L-2,4-diaminobutanoate:2-oxoglutarate 4-aminotransferase and classified under EC 2.6.1.76, are pivotal enzymes that catalyze the reversible transfer of an amino group to L-aspartate-β-semialdehyde (ASA) to form this compound (DABA). wikipedia.orgfrontiersin.org This reaction is the initial and often rate-limiting step in the biosynthesis of ectoine (B1671093). researchgate.net These enzymes are also referred to by various names including DABA aminotransferase, DAB aminotransferase, and EctB. wikipedia.org

Enzyme Purification and Characterization Methodologies

The purification of this compound transaminases has been achieved from several bacterial sources, employing various chromatographic techniques to obtain highly pure and active enzyme preparations.

For the EctB enzyme from Chromohalobacter salexigens DSM 3043, a combination of immobilized metal affinity chromatography (IMAC) and size-exclusion chromatography (SEC) has been successfully utilized. The oligomeric state of the purified EctB was subsequently verified using BlueNative-PAGE, which indicated a tetrameric structure.

In the case of the DABA aminotransferase from the moderately halophilic eubacterium Halomonas elongata, purification began with ammonium (B1175870) sulfate (B86663) precipitation of the crude cell extract. The protein fraction precipitating between 60% and 80% saturation was collected and subjected to hydrophobic interaction chromatography (HIC) on a Sepharose CL-6B column. nih.govasm.org

A different approach was taken for the purification of the aminotransferase PvdH from Pseudomonas aeruginosa PAO1, which is involved in pyoverdine siderophore biosynthesis. The enzyme was purified from crude extracts using a combination of anion-exchange and gel filtration chromatography, resulting in a 221-fold purification with a 7% yield. researchgate.net

Substrate Specificity and Coenzyme Requirements (e.g., Pyridoxal (B1214274) 5'-Phosphate)

This compound transaminases are pyridoxal 5'-phosphate (PLP)-dependent enzymes, a common feature of aminotransferases where PLP acts as a crucial cofactor in the amino group transfer reaction. frontiersin.org Some EctB variants, such as the one from Halomonas elongata, also exhibit a requirement for potassium ions for their activity and stability. nih.govasm.org

The substrate specificity of these enzymes has been a subject of detailed investigation. The EctB from Halomonas elongata appears to specifically utilize L-glutamate as the amino group donor for the forward reaction with ASA. uniprot.org It shows no activity with L-alanine, L-glutamine, L-aspartate, and L-lysine, and only poor activity with L-homoserine. uniprot.org In the reverse reaction, which is often used for kinetic assays due to the commercial unavailability of L-aspartate-β-semialdehyde, other amino group donors can be utilized, although with reduced efficiency. uniprot.orgfrontiersin.org For instance, the H. elongata enzyme can use gamma-aminobutyric acid (GABA) and L-ornithine as amino group donors to 2-oxoglutarate, but with lower activity compared to DABA. uniprot.org

Kinetic Parameters and Mechanistic Insights

Kinetic studies on this compound transaminases have provided valuable data on their catalytic efficiency and substrate affinity. The kinetic parameters for EctB from different organisms have been determined, primarily for the reverse reaction due to the instability of the substrate L-aspartate-β-semialdehyde.

The EctB from Paenibacillus lautus exhibits an apparent Km for 2-oxoglutarate of 9 ± 1.5 mM and a Vmax of 3.4 ± 0.3 U mg–1. frontiersin.org For the enzyme from Halomonas elongata, the Km for L-glutamate is 9.1 mM and for DL-ASA is 4.5 mM, with a Vmax of 12 µmol/min/mg towards DL-ASA. asm.orguniprot.org Although both the forward and reverse reactions are catalyzed with similar efficiencies, the forward reaction appears to be favored in terms of its Vmax value. researchgate.net

Mechanistically, EctB enzymes are believed to be identical to the PLP-dependent gamma-aminobutyrate (B1235393) transaminases (GABA-TAs), with the primary difference being in substrate binding. frontiersin.org The reaction proceeds through a transamination mechanism involving the formation of a Schiff base between the PLP cofactor and the amino substrate.

Kinetic Parameters of this compound Transaminases (EctB / Dat)
OrganismSubstrateKm (mM)Vmax (U/mg or µmol/min/mg)Optimal pHOptimal Temperature (°C)Reference
Paenibacillus lautus2-oxoglutarate (reverse reaction)9 ± 1.53.4 ± 0.37.045 frontiersin.org
Halomonas elongataL-glutamate (forward reaction)9.1-8.625 nih.govuniprot.org
Halomonas elongataDL-ASA (forward reaction)4.5128.625 nih.govuniprot.org

Structural Biology of DABA-AT Homologs

The three-dimensional structure of this compound transaminase provides critical insights into its function and mechanism. The crystal structure of the EctB enzyme from Chromohalobacter salexigens DSM 3043 has been determined, revealing that the enzyme exists as a tetramer composed of two functional dimers. researchgate.net This structural arrangement is consistent with other characterized DABA-ATs, which are also known to be tetramers. frontiersin.org The structure provides a foundation for understanding the active site architecture and the residues involved in substrate binding and catalysis, paving the way for future studies on its catalytic character and potential for protein engineering.

This compound Decarboxylases (DABA DC / Ddc)

This compound decarboxylases (EC 4.1.1.86), also known as DABA DC or Ddc, catalyze the decarboxylation of L-2,4-diaminobutanoate to produce 1,3-diaminopropane (B46017) and carbon dioxide. wikipedia.org This enzyme belongs to the family of lyases, specifically the carboxy-lyases that cleave carbon-carbon bonds. wikipedia.org

Enzyme Purification and Characterization

The purification and characterization of DABA decarboxylase have been reported from several bacterial sources, providing a basis for understanding its biochemical properties.

The DABA decarboxylase from Acinetobacter calcoaceticus was purified to electrophoretic homogeneity. The native enzyme has a molecular weight of approximately 108,000 Da and is a dimer composed of two identical or nearly identical subunits of 53,000 Da each. microbiologyresearch.org The enzyme exhibits hyperbolic kinetics with a Km of 1.59 mM for DABA and 14.6 µM for its coenzyme, pyridoxal 5'-phosphate. microbiologyresearch.org The optimal pH for its activity is in the range of 8.5–8.75. microbiologyresearch.org

From Vibrio alginolyticus, a novel L-2,4-diaminobutyric acid decarboxylase was purified approximately 3600-fold, resulting in an apparently homogeneous enzyme with a specific activity of 4200 nmol DAP min−1 (mg protein)−1. microbiologyresearch.org The native enzyme has a molecular mass of 450,000 ± 20,000 Da and is composed of four identical subunits with a molecular mass of 109,000 ± 1,000 Da each. microbiologyresearch.org This enzyme was found to be distinct from the A. calcoaceticus enzyme in its subunit structure, N-terminal amino acid sequence, and immunoreactivity. microbiologyresearch.org Substrate specificity studies showed that N-γ-acetyl-DABA, 2,3-diaminopropionic acid, ornithine, and lysine (B10760008) were not substrates for the A. calcoaceticus enzyme. microbiologyresearch.org

Properties of this compound Decarboxylases (DABA DC / Ddc)
OrganismNative Molecular Weight (Da)Subunit Molecular Weight (Da)Subunit CompositionKm (DABA)Optimal pHReference
Acinetobacter calcoaceticus~108,00053,000Dimer1.59 mM8.5-8.75 microbiologyresearch.org
Vibrio alginolyticus450,000 ± 20,000109,000 ± 1,000Tetramer-- microbiologyresearch.org

Substrate Specificity and Product Formation (e.g., 1,3-Diaminopropane)

This compound decarboxylase exhibits a high degree of substrate specificity. Studies on the enzyme from Enterobacter aerogenes and Acinetobacter calcoaceticus have shown that it is highly active towards this compound. nih.govnih.gov The partially purified enzyme from E. aerogenes did not show detectable activity with L-2,3-diaminopropionic acid, L-ornithine, or L-lysine. nih.gov Similarly, the enzyme from A. calcoaceticus was found to be active only against this compound among the diamino acids tested. nih.gov This specificity ensures the dedicated production of 1,3-diaminopropane (DAP) from L-DABA. nih.govnih.gov In some bacteria, this pathway is the primary route for DAP formation, especially when the conventional pathway involving spermidine (B129725) is absent or inactive. nih.govnih.gov

The formation of 1,3-diaminopropane is a direct result of the decarboxylation of this compound. wikipedia.orgnih.gov This reaction is a key step in the C4 pathway of 1,3-diaminopropane synthesis, which starts from L-aspartate semialdehyde. asm.org

Enzyme Kinetics and Reaction Mechanism

The reaction mechanism of this compound decarboxylase is characteristic of pyridoxal 5'-phosphate (PLP)-dependent decarboxylases. The enzyme requires PLP as a cofactor for its catalytic activity. nih.govnih.gov The reaction proceeds through the formation of a Schiff base between the aldehyde group of PLP and the α-amino group of the this compound substrate. This is followed by decarboxylation and subsequent release of the product, 1,3-diaminopropane.

Kinetic studies on the enzyme from Enterobacter aerogenes revealed a K_m value of 0.32 mM for L-DABA and 41 µM for PLP. nih.gov The enzyme also showed a requirement for Mg²⁺ and dithiothreitol (B142953) for optimal activity, with a pH optimum between 7.75 and 8.0. nih.gov The enzyme from Acinetobacter calcoaceticus also requires PLP and is activated by Mg²⁺. nih.gov

Comparative Enzymology Across Species

This compound decarboxylase activity has been identified in several bacterial species, including Enterobacter aerogenes, Acinetobacter calcoaceticus, and Acinetobacter baumannii. wikipedia.orgnih.govnih.govuniprot.org The genes encoding this enzyme are often found in operons related to polyamine or siderophore biosynthesis. researchgate.net For instance, in Acinetobacter baumannii, the gene for DABA decarboxylase is co-transcribed with the gene for diaminobutyrate-2-oxoglutarate transaminase, which provides the substrate for the decarboxylase. genome.jpasm.org While the core function of the enzyme remains the same across different species—the specific decarboxylation of L-DABA to 1,3-diaminopropane—there can be variations in their kinetic properties and regulatory mechanisms, reflecting their adaptation to the specific metabolic needs of the organism.

This compound Acetyltransferases (EctA)

This compound acetyltransferase, commonly known as EctA (EC 2.3.1.178), is a pivotal enzyme in the biosynthesis of ectoine, a compatible solute that protects microorganisms from osmotic stress. nih.govfrontiersin.orgnih.gov EctA catalyzes the transfer of an acetyl group from acetyl-CoA to the γ-amino group of this compound, forming N-γ-acetyl-L-2,4-diaminobutyrate (N-γ-ADABA). nih.govnih.gov

Biochemical and Structural Characterization

EctA enzymes belong to the GCN5-related N-acetyltransferase (GNAT) superfamily. nih.govmdpi.com Structural studies of EctA from Paenibacillus lautus reveal that it forms a homodimer. nih.gov High-resolution crystal structures have been obtained for the apo-form of the enzyme, as well as in complex with its substrates (L-DABA and CoA) and product (N-γ-ADABA). nih.gov These structures show that the active site is located at the interface of the dimer. mdpi.com The enzyme from Halomonas elongata has an apparent molecular mass of 260 kDa by gel filtration and 44 kDa by SDS-PAGE, suggesting a hexameric structure. nih.gov In contrast, the EctA from Paenibacillus lautus exists as a homodimer. nih.gov

Regiospecificity of Acetylation (N-γ- versus N-α-ADABA formation)

A critical feature of EctA is its high regiospecificity. The enzyme exclusively catalyzes the acetylation of the γ-amino group of this compound to produce N-γ-ADABA. nih.govnih.gov It does not produce the N-α-acetyl-L-2,4-diaminobutyrate (N-α-ADABA) isomer, which is an intermediate in the catabolism of ectoine. nih.govnih.gov This strict regiospecificity is crucial for channeling the metabolic flux towards ectoine biosynthesis and preventing the formation of the catabolic intermediate. nih.gov The structural basis for this specificity lies in the precise positioning of the L-DABA substrate within the active site, which presents the γ-amino group for nucleophilic attack on the acetyl-CoA thioester. nih.gov

Kinetic Properties and Catalytic Mechanism

The catalytic mechanism of EctA follows a sequential ordered Bi-Bi mechanism, where acetyl-CoA binds first, followed by L-DABA. After the acetyl group transfer, CoA is released, followed by the product N-γ-ADABA. The kinetic properties of EctA have been characterized in several organisms. For the enzyme from Halomonas elongata, the K_m values for L-glutamate and DL-aspartate-β-semialdehyde (for the preceding enzyme EctB) were 9.1 mM and 4.5 mM, respectively. nih.gov The EctA from H. elongata exhibited an optimum pH of 8.2 and an optimum temperature of 20°C in the presence of 0.4 M NaCl. nih.gov The enzyme from Paenibacillus lautus also shows high efficiency. nih.gov The catalytic cycle involves conformational changes in the enzyme upon substrate binding, facilitating the transfer of the acetyl group. researchgate.net

Table 1: Kinetic Parameters of this compound Decarboxylases

Species Substrate K_m (mM) Cofactor Activators pH Optimum
Enterobacter aerogenes This compound 0.32 Pyridoxal 5'-phosphate (K_m = 41 µM) Mg²⁺, Dithiothreitol 7.75-8.0
Acinetobacter calcoaceticus This compound - Pyridoxal 5'-phosphate Mg²⁺ -

Data sourced from references nih.govnih.gov.

Table 2: Properties of this compound Acetyltransferases (EctA)

Species Quaternary Structure Optimum pH Optimum Temperature (°C) Key Characteristic
Halomonas elongata Hexamer 8.2 20 (in 0.4 M NaCl) Stabilized by NaCl and DABA
Paenibacillus lautus Homodimer - - Highly regiospecific for N-γ-acetylation

Data sourced from references nih.govnih.gov.

Other Enzymes Interacting with this compound Derivatives

Beyond the initial transamination and acetylation steps in the ectoine biosynthesis pathway, several other enzymes interact with derivatives of this compound (DABA). These enzymes are responsible for key transformations, including cyclization, hydroxylation, and other modifications that lead to the production of functional compatible solutes or other metabolites. This section explores the enzymology of these downstream enzymes, highlighting their substrates, reaction mechanisms, and the significance of their products.

The primary derivative of this compound in the ectoine pathway is N-γ-acetyl-L-2,4-diaminobutyrate (N-γ-ADABA), which serves as the direct precursor for ectoine synthesis. nih.govuni-marburg.de Other enzymes have been identified that can act on DABA itself or its acetylated forms, showcasing a broader enzymatic landscape for DABA metabolism.

Ectoine Synthase (EctC)

Ectoine synthase (EctC) catalyzes the final and committing step in the biosynthesis of ectoine: the cyclization of N-γ-acetyl-L-2,4-diaminobutyrate. plos.org This reaction involves an intramolecular condensation and the release of a water molecule to form the characteristic tetrahydropyrimidine (B8763341) ring of ectoine. plos.org EctC is a crucial enzyme for organisms that produce ectoine as a protectant against osmotic stress. plos.org

Biochemical studies have revealed that EctC is a member of the cupin superfamily and often exists as a dimer. plos.orgmdpi.com Interestingly, while its primary substrate is N-γ-ADABA, some EctC enzymes exhibit substrate promiscuity. For instance, the ectoine synthase from the cold-adapted marine bacterium Sphingopyxis alaskensis can also utilize N-α-acetyl-L-2,4-diaminobutyric acid as a substrate, although with a significantly lower catalytic efficiency. plos.org Furthermore, EctC can catalyze a side reaction involving the cyclic condensation of two glutamine molecules to produce 5-amino-3,4-dihydro-2H-pyrrole-2-carboxylate (ADPC), a substructure found in some peptide antimicrobials. plos.orgresearchgate.net Research suggests that EctC may be an iron-dependent enzyme, with a metal cofactor being important for its catalytic activity. plos.org

EnzymeSubstrate(s)Product(s)Organism Example
Ectoine Synthase (EctC) N-γ-acetyl-L-2,4-diaminobutyrateEctoine, H₂OHalomonas elongata, Sphingopyxis alaskensis plos.org
N-α-acetyl-L-2,4-diaminobutyric acidEctoine, H₂OSphingopyxis alaskensis plos.org
Glutamine (side reaction)5-amino-3,4-dihydro-2H-pyrrole-2-carboxylate (ADPC)Not specified plos.orgresearchgate.net

Ectoine Hydroxylase (EctD)

In a subset of ectoine-producing microorganisms, the ectoine molecule can be further modified by ectoine hydroxylase (EctD) to produce 5-hydroxyectoine. frontiersin.orgresearchgate.net This enzyme belongs to the non-heme Fe(II)-containing and 2-oxoglutarate-dependent dioxygenase superfamily. frontiersin.orgresearchgate.net The hydroxylation reaction is highly specific, targeting the C5 position of the ectoine ring with a defined stereochemistry to form (4S,5S)-5-hydroxy-2-methyl-1,4,5,6-tetrahydropyrimidine-4-carboxylic acid. plos.org

The substrate specificity of EctD is not absolutely strict, a property that has been exploited for biotechnological applications. frontiersin.org For example, EctD has been shown to catalyze the regio- and stereoselective hydroxylation of homoectoine, a synthetic analogue of ectoine with a seven-membered ring, demonstrating its potential for creating novel compounds. frontiersin.org

EnzymeSubstrate(s)Product(s)Organism Example
Ectoine Hydroxylase (EctD) Ectoine, 2-oxoglutarate, O₂5-hydroxyectoine, Succinate (B1194679), CO₂Sphingopyxis alaskensis frontiersin.org
HomoectoineHydroxyhomoectoineNot applicable (in vitro study) frontiersin.org

Other Modifying Enzymes

Beyond the core ectoine pathway, this compound and its derivatives are substrates for other enzymes involved in different metabolic contexts.

This compound Decarboxylase (DDC): This enzyme, found in organisms like Acinetobacter baumannii, catalyzes the decarboxylation of this compound to produce 1,3-diaminopropane, a precursor for polyamine biosynthesis. uniprot.orgwikipedia.org This represents a branch point away from compatible solute synthesis. The enzyme is a pyridoxal-5'-phosphate (PLP)-dependent lyase. uniprot.orgwikipedia.org

N-Transcarbamylases: this compound can act as an acceptor molecule for a carbamyl group from carbamoyl (B1232498) phosphate (B84403) in reactions catalyzed by N-transcarbamylases. mdpi.com This reaction is part of a broader capability of these enzymes to carbamylate various amino-containing molecules, including ornithine and its derivatives. mdpi.com

Lysine Cyclodeaminase: Some lysine cyclodeaminases, which typically convert lysine to pipecolic acid, have been shown to accept L-2,4-diaminobutyric acid as a substrate, indicating a degree of substrate promiscuity. mdpi.com

Non-Ribosomal Peptide Synthetase (NRPS) Adenylation Domains: In the biosynthesis of certain non-ribosomal peptides, such as the antibiotic polymyxin, specific adenylation (A) domains are responsible for recognizing and activating this compound for incorporation into the growing peptide chain. acs.org

EnzymeSubstrate(s)Product(s)Metabolic Context
This compound Decarboxylase L-2,4-diaminobutanoate1,3-diaminopropane, CO₂Polyamine biosynthesis uniprot.orgwikipedia.org
N-Transcarbamylase This compound, Carbamoyl phosphateN-carbamyl-L-2,4-diaminobutyrate, PhosphateCarbamylation reactions mdpi.com
Lysine Cyclodeaminase L-2,4-diaminobutyric acid, NAD⁺Product not specified, NADHAmino acid modification mdpi.com
NRPS Adenylation Domain This compound, ATPL-2,4-diaminobutyryl-AMP, PPiAntibiotic biosynthesis acs.org

Physiological and Biochemical Roles of L 2,4 Diaminobutyrate

Role in Compatible Solute Biosynthesis (Ectoine and Hydroxyectoine)

In many bacteria, L-2,4-diaminobutyrate is a pivotal molecule in the synthesis of ectoine (B1671093) and its hydroxylated derivative, hydroxyectoine (B191498). These compounds are accumulated in the cytoplasm under conditions of osmotic stress to prevent water loss and protect cellular components.

This compound as a Key Intermediate in Ectoine Synthesis

The biosynthesis of ectoine from the precursor L-aspartate-β-semialdehyde is a three-step enzymatic process in which this compound is the first stable intermediate. asm.orgresearchgate.net This evolutionarily conserved pathway involves the sequential action of three enzymes: this compound transaminase (EctB), this compound acetyltransferase (EctA), and ectoine synthase (EctC). asm.orgacs.orgd-nb.info

The initial step is the conversion of L-aspartate-β-semialdehyde to this compound, a reaction catalyzed by EctB. frontiersin.org This enzyme facilitates the reversible transfer of an amino group from a donor, typically L-glutamate, to the aldehyde group of L-aspartate-β-semialdehyde. frontiersin.orgmdpi.com Subsequently, the EctA enzyme catalyzes the acetylation of this compound, transferring an acetyl group from acetyl-CoA to the γ-amino group to form Nγ-acetyl-L-2,4-diaminobutyrate. nih.govnih.gov The final step in ectoine synthesis is the cyclization of Nγ-acetyl-L-2,4-diaminobutyrate, a reaction mediated by ectoine synthase (EctC) that results in the formation of ectoine and the release of a water molecule. nih.govresearchgate.netqmul.ac.uk In some microorganisms, ectoine can be further converted to 5-hydroxyectoine by the enzyme ectoine hydroxylase (EctD). asm.orgd-nb.info

Table 1: Key Enzymes in the Ectoine Biosynthetic Pathway

Enzyme Gene EC Number Reaction Catalyzed
This compound transaminase ectB 2.6.1.76 L-aspartate-β-semialdehyde + L-glutamate ⇌ this compound + 2-oxoglutarate. frontiersin.orgasm.org
This compound acetyltransferase ectA 2.3.1.178 This compound + acetyl-CoA ⇌ Nγ-acetyl-L-2,4-diaminobutyrate + CoA. nih.govnih.gov
Ectoine synthase ectC 4.2.1.108 Nγ-acetyl-L-2,4-diaminobutyrate ⇌ Ectoine + H₂O. researchgate.netqmul.ac.uk
Ectoine hydroxylase ectD 1.14.11.55 Ectoine + 2-oxoglutarate + O₂ ⇌ 5-hydroxyectoine + succinate (B1194679) + CO₂. asm.orgd-nb.info

Osmoprotective Mechanisms Involving this compound Pathway

The synthesis of ectoine via the this compound pathway is a primary mechanism for microbial adaptation to hyperosmotic environments. asm.orgasm.org Ectoine and hydroxyectoine are classified as compatible solutes, meaning they can accumulate to high intracellular concentrations to balance the external osmotic pressure without interfering with normal cellular processes. asm.orgresearchgate.net By increasing the intracellular solute concentration, these molecules prevent the efflux of water from the cell, which would otherwise lead to dehydration and cell death. The disruption of genes in the ectoine biosynthesis pathway, such as ectA, ectB, or ectC, leads to an inability to produce ectoine and a resulting sensitivity to high salt concentrations. asm.org

The accumulation of ectoine is directly proportional to the external salinity, demonstrating a tightly regulated response to osmotic stress. asm.org These compatible solutes act as chemical chaperones, stabilizing proteins, nucleic acids, and entire cells against the denaturing effects of high salt and extreme temperatures. asm.orgnih.gov

Metabolic Regulation of Ectoine Biosynthesis via this compound Pool

The biosynthesis of ectoine is a metabolically expensive process, and therefore, its production is tightly regulated at both the genetic and biochemical levels. acs.org The intracellular pool of this compound is a key control point in this regulatory network. The synthesis of ectoine is induced by increased osmotic stress, leading to an upregulation of the ect genes. asm.org Conversely, in the presence of externally supplied osmoprotectants like glycine (B1666218) betaine, the de novo synthesis of ectoine is repressed, indicating a preference for the uptake of pre-formed compatible solutes. asm.org

Furthermore, many organisms that synthesize ectoine also possess a catabolic pathway for its degradation, known as the Doe pathway. d-nb.info This pathway breaks down ectoine back into L-aspartate, with this compound being a key intermediate. acs.orgd-nb.info The enzymes ectoine hydrolase (DoeA) and Nα-acetyl-L-2,4-diaminobutyric acid deacetylase (DoeB) catabolize ectoine to this compound. acs.org This allows the cell to recycle the carbon and nitrogen from ectoine when it is no longer needed as an osmoprotectant, and it can also serve to fine-tune the intracellular ectoine concentration. The accumulation of the precursor this compound has been observed in mutants where the subsequent enzyme in the pathway, EctA, is deficient. asm.org

Involvement in Polyamine Metabolism

In addition to its role in osmoprotection, this compound is a precursor for the synthesis of certain polyamines, which are small, polycationic molecules involved in a wide range of cellular processes.

This compound as a Precursor for 1,3-Diaminopropane (B46017)

This compound can be directly converted to 1,3-diaminopropane through a decarboxylation reaction. researchgate.netnih.gov This reaction is catalyzed by the enzyme this compound decarboxylase (DDC), which requires pyridoxal (B1214274) phosphate (B84403) as a cofactor. nih.gov This biosynthetic route to 1,3-diaminopropane has been identified in several bacteria, including strains of Acinetobacter and Enterobacter aerogenes. nih.govnih.gov In these organisms, high levels of 1,3-diaminopropane are produced, while the more common polyamines like putrescine and spermidine (B129725) are found in much lower concentrations or are absent. nih.gov

The pathway leading to 1,3-diaminopropane from L-aspartate involves two key enzymes: this compound:2-ketoglutarate 4-aminotransferase (Dat), which synthesizes this compound from L-aspartate-4-semialdehyde, and the aforementioned this compound decarboxylase (Ddc). researchgate.net This pathway is distinct from the more common polyamine synthesis pathways that utilize arginine or ornithine as precursors.

Table 2: Biosynthesis of 1,3-Diaminopropane from this compound

Precursor Intermediate Product Key Enzyme Organisms
L-Aspartate-4-semialdehyde This compound 1,3-Diaminopropane This compound decarboxylase (Ddc). nih.govmdpi.com Acinetobacter baumannii, Enterobacter aerogenes, Vibrio cholerae. nih.govnih.govnih.gov

Biological Significance of Diamines Derived from this compound

The diamine 1,3-diaminopropane, derived from this compound, has significant biological roles. In the pathogenic bacterium Vibrio cholerae, an alternative polyamine biosynthetic pathway that uses this compound as an intermediate is crucial for the synthesis of norspermidine. nih.gov This pathway is essential for biofilm formation, a key factor in the persistence and virulence of this organism. nih.gov Deletion of the genes in this pathway leads to severely reduced biofilm formation. nih.gov

In plants, pathways involving this compound also contribute to the pool of polyamines. mdpi.com Norspermidine can be produced from L-aspartate-4-semialdehyde via the formation of this compound and its subsequent conversion to 1,3-diaminopropane. mdpi.com Polyamines in plants are involved in a wide array of physiological processes, including growth, development, and stress responses.

Contributions to Bacterial Cell Wall Composition

The bacterial cell wall is a vital structure that provides shape and protection to the cell. byjus.com Peptidoglycan, a key component of the cell wall, is a polymer of sugars and amino acids that forms a mesh-like layer. byjus.comwikipedia.org this compound is one of the various amino acids that can be incorporated into this structure.

This compound as a Component of Peptidoglycan Structures

Peptidoglycan consists of linear glycan strands made of alternating N-acetylglucosamine (GlcNAc) and N-acetylmuramic acid (MurNAc) residues. oup.com These strands are cross-linked by short peptide stems attached to the MurNAc residues. oup.com The composition of these peptide stems can vary significantly among different bacterial species. nih.gov

In certain bacteria, this compound is found as a component of the peptide stem, typically at the third position. oup.com This diamino acid plays a crucial role in the cross-linking of the peptidoglycan, which is essential for the structural integrity of the cell wall. oup.comnih.gov The type of cross-linkage can vary, with some bacteria exhibiting a 2->4 cross-link where the interpeptide bridge must contain a diamino acid like this compound. tamu.eduglycopedia.eu

Species-Specific Incorporation and Modifications

The presence and isomeric form of DABA in peptidoglycan can be a distinguishing characteristic between different bacterial genera. For instance, an analysis of DABA-containing actinomycetes revealed that while species of Clavibacter michiganensis have nearly equal amounts of D- and L-DABA in their peptidoglycan, Clavibacter toxicus, Agromyces, and Rathayibacter species contain almost exclusively the L-isomer of DABA. nih.gov This finding highlights the taxonomic significance of DABA isomers in differentiating these bacterial groups. nih.gov

In some coryneform bacteria, a specific type of peptidoglycan cross-linkage, known as the B2γ type, involves both D- and L-DABA. nih.gov Furthermore, modifications to the peptide stem can occur, and in some species, interpeptide bridges containing D-2,4-diaminobutyrate are necessary for the formation of 2->4 cross-linkages. tamu.edu The ability of various bacteria to incorporate non-canonical D-amino acids into their cell walls suggests that these amino acids may act as regulators of the chemical and physical properties of the cell wall within microbial communities. embopress.org

Roles in Siderophore Biosynthesis (e.g., Pyoverdine)

Siderophores are small, high-affinity iron-chelating compounds secreted by microorganisms to scavenge for iron in iron-limiting environments. nih.govmdpi.com this compound is a key precursor in the biosynthesis of several siderophores, most notably pyoverdines produced by Pseudomonas species. nih.govnih.govmicrobialcell.com

Pyoverdines are fluorescent siderophores essential for the growth and colonization of various hosts by fluorescent pseudomonads like Pseudomonas aeruginosa, P. putida, and P. fluorescens. nih.govnih.govmicrobialcell.com The structure of pyoverdines consists of a dihydroxyquinoline fluorophore and a peptide chain. nih.govnih.govmicrobialcell.com The synthesis of all ferribactins, the precursors to pyoverdines, starts with an L-Glu/D-Tyr/L-Dab sequence, and the fluorophore is generated from the D-Tyr and L-Dab residues. nih.govnih.govmicrobialcell.com

This compound is also a component of other siderophores, such as baumannoferrins produced by Acinetobacter baumannii. nih.govescholarship.org These siderophores are composed of citrate, 1,3-diaminopropane, 2,4-diaminobutyrate, decenoic acid, and α-ketoglutarate. nih.govescholarship.org

Interactions with Other Amino Acid Metabolic Pathways

The metabolism of this compound is interconnected with other primary metabolic pathways, particularly those of aspartate and glutamate (B1630785).

Cross-talk with Aspartate and Glutamate Metabolism

The biosynthesis of this compound is directly linked to aspartate metabolism. In Pseudomonas aeruginosa, this compound is synthesized from aspartyl phosphate through the action of aspartate β-semialdehyde dehydrogenase (encoded by asd) and a diaminobutyrate aminotransferase (encoded by pvdH). asm.org The PvdH enzyme catalyzes the reversible transfer of an amino group from glutamate to L-aspartate-β-semialdehyde, yielding this compound and 2-oxoglutarate. nih.gov This reaction demonstrates a clear metabolic link between aspartate, glutamate, and this compound.

In some contexts, this compound can act as a competitive inhibitor of enzymes involved in other amino acid pathways. For example, in the pyoverdine biosynthesis of P. aeruginosa, this compound competitively inhibits the L-ornithine-dependent NADPH oxidation reaction catalyzed by the enzyme PvdA, which is involved in the synthesis of another pyoverdine precursor. asm.org

Intermediary Metabolism in Specific Microorganisms (e.g., Rhizobium leguminosarum)

In the nitrogen-fixing bacterium Rhizobium leguminosarum bv. viciae, a host-specific diaminobutyrate aminotransferase, named Dat, plays a significant role in symbiotic performance. nih.govfrontiersin.orgresearchgate.net The dat gene is highly expressed in the bacteroids within pea nodules but not in lentil nodules. nih.govfrontiersin.orgresearchgate.net

Metabolomic analysis of R. leguminosarum has shown that a mutation in the dat gene leads to the absence of this compound in pea nodules, indicating that the Dat enzyme's primary function in this context is the production of DABA from L-aspartate semialdehyde. nih.govresearchgate.net This process is particularly important in the homoserine-rich environment of pea nodules, as L-homoserine is a likely source of the L-aspartate semialdehyde precursor. nih.govresearchgate.net Furthermore, DABA can serve as a precursor for the synthesis of β-alanine, a component of pantothenate, suggesting a broader metabolic role for this compound in this organism. nih.gov

In other bacteria, such as Nostoc sp., this compound is an intermediate in the synthesis of 1,3-diaminopropane, a component of the siderophore schizokenin. biorxiv.org This conversion is carried out by the sequential action of an this compound:2-ketoglutarate 4-aminotransferase and an this compound decarboxylase. biorxiv.org

Modulation of GABA System Enzymes

This compound (L-DABA) exerts a notable influence on the γ-aminobutyric acid (GABA) system, primarily through its interaction with the key enzymes responsible for GABA metabolism. The principal target of L-DABA within this system is GABA transaminase (GABA-T), the enzyme that catabolizes GABA. wikipedia.org

Research findings indicate that L-DABA acts as an inhibitor of GABA transaminase. wikipedia.orgnih.gov Kinetic studies have characterized this inhibition as non-linear and non-competitive. nih.govmedchemexpress.com The inhibition of GABA-T activity by L-DABA leads to a subsequent elevation of GABA levels in various regions of the brain. nih.gov This relationship is directly proportional, where the increase in GABA concentration parallels the degree of GABA-T inhibition. nih.govmedchemexpress.com Interestingly, L-DABA has been observed to be a more potent inhibitor of GABA transaminase in in vivo settings compared to in vitro studies. nih.govmedchemexpress.com

While its primary interaction is with GABA-T, the broader biochemical profile of L-DABA involves several related enzymes, some of which share structural or functional similarities with GABA-metabolizing enzymes. For instance, L-2,4-diaminobutyric acid aminotransferase (DABA-AT), an enzyme involved in the biosynthesis of ectoine, shares sequence similarity with GABA-T. researchgate.netresearchgate.net Studies have shown that DABA-AT, encoded by the ectB gene, can exhibit aminotransferase activity towards GABA, suggesting a potential overlap in substrate recognition and catalytic mechanism. researchgate.netresearchgate.netresearchgate.net This enzyme catalyzes the reversible transfer of an amino group from glutamate to L-aspartate-β-semialdehyde to form L-DABA. researchgate.net

The following table summarizes the observed effects of this compound on GABA transaminase.

EnzymeEffect of this compoundType of InhibitionKinetic Data
GABA Transaminase (GABA-T) Inhibition of enzyme activity, leading to elevated GABA levels. wikipedia.orgnih.govNon-competitive. nih.govmedchemexpress.comIC₅₀: >500 μM. medchemexpress.com

Furthermore, the metabolism of L-DABA itself involves enzymes such as this compound decarboxylase, which belongs to the lyase family and is involved in the production of 1,3-diaminopropane in certain bacteria. wikipedia.orgnih.govuniprot.org While distinct from the core GABA system enzymes in mammals, the study of these related bacterial enzymes provides a broader context for the biochemical pathways involving amino acids structurally similar to GABA.

The table below details the enzymes related to L-DABA and GABA metabolism discussed in research.

Enzyme NameAbbreviationFunctionRelationship to L-DABA/GABA
GABA Transaminase GABA-TCatalyzes the conversion of GABA and 2-oxoglutarate to succinic semialdehyde and glutamate. wikipedia.orgInhibited by L-DABA. wikipedia.orgnih.gov
Glutamate Decarboxylase GADSynthesizes GABA from glutamate. wikipedia.orgscielo.org.mxL-DABA's inhibition of GABA-T indirectly affects the balance maintained by GAD.
This compound:2-ketoglutarate 4-aminotransferase DABA-ATCatalyzes the reversible reaction between L-2,4-diaminobutyric acid and 2-ketoglutaric acid. nih.govShares sequence similarity and mechanistic properties with GABA-T. researchgate.netresearchgate.net
This compound Decarboxylase DABA-DCDecarboxylates L-2,4-diaminobutanoate to form propane-1,3-diamine. wikipedia.orgAn enzyme in pathways that metabolize L-DABA in certain organisms. uniprot.org

Molecular Genetics and Regulation of L 2,4 Diaminobutyrate Pathways

Identification and Cloning of Genes Encoding L-2,4-Diaminobutyrate Enzymes

The enzymatic steps leading to and from L-DABA are catalyzed by specific enzymes encoded by a well-defined set of genes. The identification and cloning of these genes from various microorganisms have been instrumental in understanding the molecular basis of L-DABA metabolism.

The ddc gene encodes the enzyme this compound decarboxylase (DABA DC, EC 4.1.1.86), which catalyzes the conversion of L-DABA to 1,3-diaminopropane (B46017) and carbon dioxide. wiley.comwikipedia.org This enzyme is a key component of the 1,3-diaminopropane production pathway.

The ddc gene has been identified and characterized in several bacteria. For instance, in Acinetobacter baumannii, the ddc gene was cloned and expressed in Escherichia coli. nih.gov The gene product is crucial for the synthesis of 1,3-diaminopropane, the primary diamine in this genus. nih.gov Homologs of the ddc gene have also been found in other species, including Enterobacter aerogenes and Haemophilus influenzae, indicating a widespread occurrence of this gene in the bacterial kingdom. wiley.comtandfonline.com In Enterobacter aerogenes, the ddc gene consists of an open reading frame of 1470 base pairs, encoding a protein of 490 amino acids with a molecular weight of 53,659 Da. tandfonline.com Site-directed mutagenesis has identified key residues, such as lysine-307 in the E. aerogenes enzyme, as the binding site for the cofactor pyridoxal (B1214274) 5'-phosphate. tandfonline.com

Table 1: Characteristics of the ddc Gene and its Product, this compound Decarboxylase
FeatureDescriptionSource(s)
Gene Name ddc wiley.comtandfonline.com
Enzyme This compound decarboxylase (DABA DC) wiley.comwikipedia.org
EC Number 4.1.1.86 wiley.comwikipedia.org
Reaction L-2,4-diaminobutanoate → 1,3-diaminopropane + CO2 wikipedia.org
Organisms Acinetobacter baumannii, Enterobacter aerogenes, Haemophilus influenzae wiley.comnih.govtandfonline.com
Cofactor Pyridoxal 5'-phosphate tandfonline.com

The transamination step in the L-DABA pathway is catalyzed by this compound aminotransferase, an enzyme encoded by the dat or ectB gene. This enzyme facilitates the reversible transfer of an amino group to L-aspartate-β-semialdehyde, yielding L-DABA. asm.orgnih.gov The gene is designated as dat in the context of 1,3-diaminopropane synthesis and as ectB in the ectoine (B1671093) biosynthesis pathway. nih.govoup.com

In Acinetobacter baumannii, the dat gene is located upstream of the ddc gene and encodes a protein with a deduced molecular mass of 47,423 Da. nih.gov The enzyme, this compound:2-ketoglutarate 4-aminotransferase (DABA AT), belongs to the subgroup II of aminotransferases and catalyzes the reversible reaction between L-2,4-diaminobutyric acid and 2-ketoglutaric acid to form L-glutamic acid and L-aspartic β-semialdehyde. nih.gov

In the context of ectoine synthesis, the ectB gene product, diaminobutyrate-2-oxoglutarate transaminase, is the initial and often rate-limiting enzyme. oup.com It channels the precursor L-aspartate-β-semialdehyde into the ectoine pathway. nih.govbiorxiv.org The ectB gene is typically part of the ectABC operon found in many halophilic and halotolerant bacteria. nih.govmdpi.com Studies on the EctB enzyme from Paenibacillus lautus have shown it to be a tetrameric, pyridoxal-5'-phosphate-dependent enzyme that is highly tolerant to salt, pH, and temperature variations. uni-hannover.de

Table 2: Characteristics of the dat / ectB Gene and its Product, this compound Aminotransferase
FeatureDescriptionSource(s)
Gene Name dat / ectB nih.govoup.com
Enzyme This compound aminotransferase (DABA AT) / Diaminobutyrate--2-oxoglutarate transaminase nih.govnih.gov
EC Number 2.6.1.76 nih.gov
Reaction L-aspartate-β-semialdehyde + L-glutamate ⇌ L-2,4-diaminobutanoate + 2-oxoglutarate nih.govuni-hannover.de
Organisms Acinetobacter baumannii, Halomonas elongata, Paenibacillus lautus, Rhizobium leguminosarum nih.govasm.orgnih.govuni-hannover.de
Cofactor Pyridoxal 5'-phosphate asm.orguni-hannover.de

Following the formation of L-DABA, the next step in the ectoine biosynthesis pathway is its acetylation, a reaction catalyzed by this compound acetyltransferase, the product of the ectA gene (EC 2.3.1.178). researchgate.net This enzyme transfers an acetyl group from acetyl-CoA to the γ-amino group of L-DABA, resulting in the formation of Nγ-acetyl-L-2,4-diaminobutyrate. scielo.br

The ectA gene is a component of the ectABC operon and has been characterized in various bacteria. nih.govnih.gov The EctA enzyme belongs to the GCN5-related N-acetyltransferase (GNAT) superfamily. scielo.br Structural and functional studies of EctA from Paenibacillus lautus have revealed that it is a homodimer and exhibits high regiospecificity, exclusively producing Nγ-acetyl-L-2,4-diaminobutyrate. scielo.br The enzyme's activity can be influenced by salt concentrations, as observed in the recombinant DABA acetyltransferase from the halotolerant methanotroph Methylomicrobium alcaliphilum 20Z, which showed a threefold increase in activity in the presence of 0.1-0.2 M NaCl or 0.2 M KCl. plos.org

The final steps in the biosynthesis of ectoines involve the enzymes encoded by the ectC and ectD genes. The ectC gene encodes ectoine synthase (EC 4.2.1.108), which catalyzes the cyclization of Nγ-acetyl-L-2,4-diaminobutyrate through a water elimination reaction to form ectoine. scielo.brnih.gov This enzyme is highly specific for its substrate. nih.gov

In some microorganisms, ectoine can be further converted to 5-hydroxyectoine by the enzyme ectoine hydroxylase, which is encoded by the ectD gene. mdpi.comnih.gov This enzyme belongs to the superfamily of Fe(II)- and 2-oxoglutarate-dependent oxygenases. nih.gov The ectD gene is essential for thermoprotection in some halophilic bacteria, such as Chromohalobacter salexigens. nih.gov The synthesis of hydroxyectoine (B191498) is often upregulated by both high salinity and high temperature. nih.gov In some cases, a second ectoine hydroxylase gene, ectE, has been identified, which can also contribute to hydroxyectoine synthesis. mdpi.com

ectA Gene (Acetyltransferase)

Transcriptional and Post-Transcriptional Regulation

The expression of the genes involved in the L-DABA and ectoine biosynthesis pathways is tightly regulated to ensure an appropriate response to environmental cues, particularly osmotic stress. This regulation occurs at both the transcriptional and post-transcriptional levels.

The synthesis of ectoine and its precursors is a primary defense mechanism against high salinity. Consequently, the genes of the ect operon are typically induced by osmotic stress. oup.com

In the halophilic bacterium Chromohalobacter salexigens, the ectABC genes are controlled by a complex osmoregulated promoter region, and the general stress sigma factor RpoS (σS) is involved in the long-term transcriptional control. nih.gov In Nocardiopsis gilva, the mRNA expression of the ectA, ectB, and ectC genes shows a significant up-regulation with increasing NaCl concentrations, with the highest levels observed at 15% NaCl. nih.gov The ectD gene in this organism also shows a stepwise up-regulation with increasing salinity. nih.gov

A study on an ect-lacZ reporter fusion in E. coli demonstrated a linear increase in the transcriptional activity of the ect promoter with increasing NaCl concentrations from 0 M to 0.5 M. asm.org This indicates a sensitive response of the promoter to the degree of osmotic stress. asm.org

In Acinetobacter baumannii, the expression of ddc and dat was found to be upregulated in a mutant lacking the global regulator DksA, which is involved in the stringent response to stress. nih.gov While not a direct measure of osmotic stress response, this finding suggests that the expression of these genes is integrated into the broader stress response networks of the cell.

Post-transcriptional regulation also appears to play a role. nih.gov In transgenic tomato plants expressing the ectA, ectB, and ectC genes, the concentration of ectoine increased with rising salinity, suggesting a possible post-transcriptional regulation of the biosynthetic genes or an impairment of ectoine degradation under salt stress. biorxiv.orgnih.gov

Table 3: Relative mRNA Expression of Ectoine Biosynthesis Genes in Nocardiopsis gilva under Different NaCl Concentrations
Gene5% NaCl10% NaCl15% NaCl
ectA Up-regulatedFurther Up-regulatedHighest Up-regulation
ectB Up-regulatedFurther Up-regulatedHighest Up-regulation
ectC Up-regulatedFurther Up-regulatedHighest Up-regulation
ectD Up-regulatedStepwise Up-regulationFurther Stepwise Up-regulation
Source: Adapted from research findings on Nocardiopsis gilva YIM 90087T under salt stress. nih.gov

Regulatory Elements and Mechanisms

The biosynthesis of this compound is often intrinsically linked to the production of ectoine, and thus, its regulation is closely tied to the expression of the ect gene cluster. In many bacteria, the expression of the ectoine biosynthesis genes (ectABC) is induced by environmental stressors such as high osmolarity and extreme temperatures. nih.gov

In some actinomycetes, such as Streptomyces coelicolor, the GlnR regulon, which is a global regulator of nitrogen metabolism, has been found to also play a role in managing osmotic stress by controlling the transcription of the ectABCD gene cluster. asm.org This is notable because the first step in the ectoine biosynthesis pathway, the formation of this compound from L-aspartate-β-semialdehyde, is catalyzed by this compound transaminase (EctB), which uses glutamate (B1630785) as a substrate. asm.orgresearchgate.net Given that glutamate is a central molecule in nitrogen metabolism, this suggests a close relationship between the regulation of ectoine biosynthesis and the nitrogen status of the cell. asm.org

Furthermore, in some bacteria, the degradation of ectoine is regulated by a cluster of genes, doeA, doeB, doeC, and doeD, which encode for enzymes that convert ectoine back to aspartate. researchgate.net The expression of these degradation pathways is also tightly controlled, often in response to changes in osmotic pressure. plos.org

Genetic Engineering and Metabolic Engineering Applications

Heterologous Expression of this compound Pathway Genes

The genes responsible for this compound and subsequent ectoine synthesis have been successfully expressed in various heterologous hosts to confer stress tolerance or for the production of these compounds. The ectABC gene cluster, which encodes this compound transaminase (EctB), this compound acetyltransferase (EctA), and ectoine synthase (EctC), is central to these efforts. frontiersin.orgfrontiersin.org

A common strategy involves cloning the ectABC operon from a halophilic bacterium into a more easily culturable host like Escherichia coli or Corynebacterium glutamicum. nih.govnih.gov For instance, the ectABC gene cluster from Pseudomonas stutzeri has been overexpressed in E. coli BL21(DE3) to produce ectoine. nih.gov Similarly, the ect genes from Halomonas elongata have been expressed in various organisms. plos.org

In cyanobacteria, the heterologous expression of the ectoine biosynthesis pathway has been shown to improve salt tolerance. For example, introducing the ectABC genes into Synechococcus elongatus PCC 7942, which normally only produces sucrose (B13894) as a compatible solute, resulted in enhanced growth under high salt conditions. frontiersin.org

The table below summarizes examples of heterologous expression of this compound pathway genes.

Gene Source Host Organism Expressed Genes Outcome
Pseudomonas stutzeriEscherichia coli BL21(DE3)ectABCEctoine production nih.gov
Halomonas elongataEscherichia coliectABCOsmoregulated ectoine expression asm.org
Leptolyngbya sp. PCC 7376Escherichia colilidA-FProduction of schizokinen (B1681558), a siderophore derived from this compound nih.gov
Vibrio choleraeEscherichia coliAlternative polyamine pathway genesAccumulation of diaminopropane (B31400) and sym-norspermidine uni.lu
Acinetobacter baumanniiEscherichia colidat (DABA AT) and ddc (DABA DC)Production of 1,3-diaminopropane nih.gov
Ectoine pathway genesSynechococcus elongatus PCC 7942ectABCImproved salt tolerance frontiersin.org

Strategies for Enhanced Production of this compound Derived Products

Metabolic engineering has been extensively applied to improve the production of this compound-derived compounds, primarily ectoine. A key strategy is to increase the precursor supply. The biosynthesis of this compound begins with L-aspartate-β-semialdehyde, which is derived from the central metabolite L-aspartate. nih.gov Therefore, engineering the central metabolic pathways to channel more carbon flux towards L-aspartate is a common approach. mdpi.com

Specific strategies include:

Overexpression of Key Enzymes: Increasing the expression of enzymes in the this compound pathway, such as this compound transaminase (EctB), can alleviate bottlenecks. nih.gov Optimizing the copy number of the ectA, ectB, and ectC genes has been shown to significantly enhance ectoine production in E. coli. researchgate.netfrontiersin.org

Deletion of Competing Pathways: Eliminating metabolic pathways that compete for precursors can redirect flux towards the desired product. For example, knocking out genes involved in lysine (B10760008) synthesis, which also utilizes aspartate as a precursor, has been shown to improve ectoine yields. frontiersin.org

Protein Engineering: Modifying the enzymes themselves can improve their catalytic efficiency. Rational design of the rate-limiting enzyme this compound transaminase (EctB) has led to a significant increase in ectoine production. nih.gov

Fermentation Optimization: Adjusting fermentation conditions, such as media composition and feeding strategies, can dramatically enhance product titers. Supplementing the medium with an appropriate amino donor, like ammonium (B1175870) sulfate (B86663), has been shown to boost the metabolic flux towards ectoine biosynthesis. researchgate.netfrontiersin.org

The following table highlights some successful metabolic engineering strategies for enhanced production.

Strategy Organism Modification Result
Precursor supply enhancementCorynebacterium glutamicumOverexpression of aspartokinase and aspartate-semialdehyde-dehydrogenaseIncreased ectoine production nih.gov
Pathway balancingEscherichia coliOptimized copy numbers of ectA, ectB, and ectC (1:2:1 ratio)53.2 g/L ectoine in a fed-batch fermenter researchgate.netfrontiersin.org
Protein and metabolic engineeringEscherichia coliRational design of this compound transaminase and precursor pathway engineering68.9 g/L ectoine in fed-batch fermentation nih.gov
Deletion of competing pathwaysEscherichia coliKnockout of lysine and pyruvate (B1213749) metabolic pathwaysIncreased ectoine production frontiersin.org
Fermentation optimizationEscherichia coliMedium optimization and supplementation with ammonium sulfateEctoine production increased from 1.87 to 10.2 g/L frontiersin.org

CRISPR-Cas9 Based Genome Editing in Pathway Optimization

The CRISPR-Cas9 system has emerged as a powerful tool for precise and efficient genome editing in various organisms, enabling targeted modifications to optimize metabolic pathways for the production of this compound and its derivatives. nih.govmdpi.com This technology allows for the knockout of competing pathway genes, the insertion of strong promoters to enhance the expression of key enzymes, and the integration of entire biosynthetic gene clusters into the host chromosome. researchgate.netelifesciences.org

In the context of this compound pathway optimization, CRISPR-Cas9 has been used to:

Knock out competing genes: For example, in E. coli, genes such as tnaA, pheA, and tyrA have been deleted to prevent the degradation of precursors and the formation of byproducts, thereby increasing the flux towards the desired product. researchgate.net

Strengthen precursor supply: CRISPR-Cas9 can be used to introduce strong promoters upstream of genes involved in precursor synthesis, such as those in the folate biosynthesis pathway, to increase the availability of essential cofactors. researchgate.net

Integrate biosynthetic pathways: The entire ectABC gene cluster can be integrated into the host genome using CRISPR-Cas9, leading to stable expression and production.

While specific published examples focusing solely on CRISPR-Cas9 for this compound are still emerging, its application in the broader context of metabolic engineering for related compounds like ectoine is becoming more common. researchgate.net The precision of CRISPR-Cas9 allows for the creation of highly engineered strains with optimized metabolic fluxes for enhanced production of this compound-derived products. nih.gov

Comparative Genomics and Evolutionary Insights of this compound Pathways

Comparative genomic analyses have revealed that the biosynthetic pathway for this compound, particularly as part of the ectoine synthesis route, is widespread among bacteria and archaea. mdpi.comnih.gov The core genes, ectA, ectB, and ectC, are often found clustered together in an operon, suggesting a strong selective pressure to maintain this functional unit. nih.govmdpi.com

Studies comparing the genomes of different bacterial species have provided several evolutionary insights:

Conserved Gene Cluster: The ectABC gene cluster is highly conserved across a diverse range of microorganisms, indicating its ancient origins and fundamental importance for survival in various environments. mdpi.comscribd.com In some organisms, an ectD gene, encoding ectoine hydroxylase, is also present in the cluster, allowing for the synthesis of 5-hydroxyectoine. mdpi.com

"Orphan" Genes: Interestingly, some bacteria possess an "orphan" ectC gene without the accompanying ectA and ectB genes in the immediate vicinity. pnas.orgosti.gov This suggests that these organisms may have alternative, non-orthologous enzymes that can produce this compound and its N-acetylated derivative. pnas.orgosti.gov For example, Pseudomonas syringae pv. syringae B728a has an ectC homolog but no obvious ectA or ectB nearby. It does, however, have multiple homologs of this compound aminotransferase that could potentially fulfill this role. pnas.orgosti.gov

Functional Diversification: The this compound pathway is not solely dedicated to ectoine production. In some cyanobacteria, the genes for this pathway are found within gene clusters for the synthesis of siderophores like schizokinen and synechobactin, which use this compound as a precursor for iron chelation. nih.govnih.gov This suggests that the pathway has been adapted for different physiological roles throughout evolution.

Evolutionary Relationships: Phylogenetic analysis of the enzymes in the pathway, such as this compound acetyltransferase (EctA), shows a high degree of conservation of catalytically important residues across both Bacteria and Archaea. nih.govnih.gov This points to a common evolutionary ancestor for this pathway.

The presence of the this compound pathway in a wide array of microorganisms highlights its adaptive significance in coping with environmental stresses and fulfilling essential metabolic functions.

Advanced Methodologies in L 2,4 Diaminobutyrate Research

Analytical Techniques for Quantification and Identification

Accurate detection and measurement of L-2,4-diaminobutyrate and its isomers are fundamental to understanding its biological roles. Researchers employ a variety of advanced analytical methods to achieve this.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the sensitive and specific quantification of this compound in complex biological samples. nih.govchromatographyonline.com This method combines the separation capabilities of liquid chromatography with the precise mass analysis of mass spectrometry. nih.gov

A key advantage of LC-MS/MS is its ability to distinguish between this compound and its isomers, such as β-N-methylamino-L-alanine (BMAA), which can be challenging with other methods. researchgate.net Hydrophilic interaction liquid chromatography (HILIC) is often the separation method of choice, coupled with multiple reaction monitoring (MRM) scan mode for high selectivity and sensitivity. nih.gov This approach has been successfully used to analyze DABA in cyanobacterial cultures and plant seeds. nih.govresearchgate.net While matrix effects can sometimes suppress the DABA signal, the use of solid-phase extraction (SPE) with polymeric cation-exchange cartridges can effectively clean up samples and improve recovery rates, which have been reported to range from 66% to 91%. nih.gov

Table 1: LC-MS/MS Parameters for this compound Analysis

ParameterDescriptionCommon ApplicationReference
ChromatographyHydrophilic Interaction Liquid Chromatography (HILIC)Separation of polar compounds like amino acids. nih.gov
Mass Spectrometry ModeMultiple Reaction Monitoring (MRM)High selectivity and sensitivity for targeted quantification. nih.gov
Sample PreparationSolid-Phase Extraction (SPE) with cation-exchange cartridgesRemoval of matrix interferences from complex samples. nih.gov

High-Performance Liquid Chromatography (HPLC) for Isomer Separation

High-performance liquid chromatography (HPLC) is another essential technique, particularly for the separation of this compound from its acetylated isomers, N-γ-acetyl-L-2,4-diaminobutyrate (N-γ-ADABA) and N-α-acetyl-L-2,4-diaminobutyrate. nih.gov This separation is critical for studying the regiospecificity of enzymes like this compound acetyltransferase (EctA). nih.gov For instance, HPLC analysis has been used to demonstrate that the EctA enzyme from Paenibacillus lautus exclusively synthesizes N-γ-ADABA, the precursor for ectoine (B1671093) synthesis. nih.gov

Spectroscopic Methods for Structural Elucidation of Enzymes

Understanding the three-dimensional structure of enzymes involved in the this compound pathway is crucial for elucidating their reaction mechanisms. X-ray crystallography is a primary spectroscopic method used for this purpose. High-resolution crystal structures of enzymes like the this compound acetyltransferase (EctA) from Paenibacillus lautus have been determined in various forms: the apo-form, in complex with its substrate this compound, with the co-substrate CoA, and with the product N-γ-ADABA. nih.govnih.gov These detailed structural insights, combined with site-directed mutagenesis, have allowed researchers to identify key catalytic residues and propose a detailed reaction mechanism for the enzyme. nih.govnih.gov

Isotopic Labeling and Flux Analysis for Pathway Elucidation

Isotopic labeling studies are instrumental in tracing the metabolic fate of precursors and elucidating the biosynthetic pathways of this compound and its derivatives. By feeding organisms with substrates labeled with stable isotopes like ¹³C or ¹⁴C, researchers can track the incorporation of these labels into downstream metabolites.

For example, feeding experiments with L-[U-¹⁴C]aspartic acid in Acinetobacter baumannii have demonstrated the incorporation of the label into 1,3-diaminopropane (B46017), indicating that this compound is an intermediate in this pathway. nih.gov Similarly, studies using [¹³C]glucose have been employed to trace the carbon flow through central metabolic pathways into ectoines, which are synthesized from this compound. researchgate.net This type of metabolic flux analysis helps to understand how the biosynthesis of these compounds is integrated with the central metabolism of the organism. researchgate.net

In Vitro and In Vivo Enzyme Activity Assays

Both in vitro and in vivo assays are essential for characterizing the function of enzymes involved in this compound metabolism.

In Vitro Assays: These assays are performed using purified enzymes or cell-free extracts to determine the specific activity, substrate specificity, and kinetic parameters of an enzyme. For instance, the activity of diaminobutyrate-2-oxoglutarate aminotransferase (DABA-AT) has been measured by quantifying the production of glutamate (B1630785) in a coupled assay with glutamate dehydrogenase. nih.govfrontiersin.org Similarly, the activity of this compound acetyltransferase (EctA) is assayed by monitoring the formation of N-γ-acetyl-L-2,4-diaminobutyrate. nih.gov These assays have been crucial in confirming the function of enzymes like DABA-AT from Rhizobium leguminosarum and EctA from Paenibacillus lautus. nih.govnih.gov

In Vivo Assays: In vivo studies often involve the analysis of mutant strains to understand the physiological role of a specific enzyme. For example, a mutation in the dat gene, which encodes DABA-AT in Rhizobium leguminosarum, resulted in the abolishment of this compound production in pea nodules, confirming the enzyme's role in its synthesis in a symbiotic context. nih.govresearchgate.net

Table 2: Examples of Enzyme Activity Assays in this compound Research

EnzymeAssay TypeMethodologyKey FindingReference
Diaminobutyrate-2-oxoglutarate aminotransferase (DABA-AT)In VitroCoupled assay with glutamate dehydrogenase to quantify glutamate production.Confirmed the enzymatic function of the Dat protein in Rhizobium leguminosarum. nih.govfrontiersin.org
This compound acetyltransferase (EctA)In VitroHPLC analysis to separate and quantify the product N-γ-ADABA.Demonstrated the high regiospecificity of the EctA enzyme from Paenibacillus lautus. nih.gov
Diaminobutyrate-2-oxoglutarate aminotransferase (DABA-AT)In VivoTargeted metabolomic analysis of a dat mutant strain.Abolished this compound production in pea nodules, confirming the in vivo function. nih.govresearchgate.net

Gene Expression Analysis (e.g., RT-qPCR, Transcriptomics)

Analyzing gene expression provides insights into the regulation of this compound metabolic pathways under different conditions.

Reverse Transcription-Quantitative PCR (RT-qPCR): This technique is used to quantify the expression levels of specific genes. For instance, RT-qPCR has been used to study the expression of the dat gene in Rhizobium leguminosarum, revealing that its expression is strongly induced in the nitrogen-fixing zone of pea nodules but not in lentil nodules. nih.gov In Halomonas elongata, RT-qPCR analysis, in conjunction with proteomics, has shown how the expression of genes involved in ectoine synthesis (which starts from this compound) is regulated in response to changes in salinity. plos.org

Transcriptomics: Transcriptomic analyses provide a global view of gene expression in an organism. In Elizabethkingia anophelis, transcriptomic analysis in response to oxidative stress showed changes in the expression of genes such as this compound decarboxylase, which is involved in siderophore biosynthesis. oup.com In Escherichia coli engineered for ectoine production, transcriptional analysis of the ectA, ectB, and ectC genes revealed that optimizing the copy number of these genes could significantly enhance ectoine yield, highlighting the importance of transcriptional balancing in metabolic engineering. nih.gov

Proteomic and Metabolomic Profiling in this compound Research

Proteomic and metabolomic approaches have become indispensable tools for elucidating the complex biological roles and metabolic pathways involving this compound (DABA). These high-throughput techniques allow for the comprehensive analysis of proteins and metabolites in a biological system, providing a detailed snapshot of cellular responses and metabolic fluxes related to DABA. Research in this area has spanned various organisms, revealing key enzymes and metabolic shifts associated with DABA synthesis and accumulation.

Detailed Research Findings

Metabolomic Profiling in Microbial Systems:

Metabolomic studies have been crucial in identifying the accumulation of this compound under specific genetic and environmental conditions.

In Streptomyces coelicolor : Under salt stress, S. coelicolor is known to produce osmoprotectants like ectoine. The biosynthesis of ectoine involves this compound as a key precursor. nih.gov A targeted metabolomics screen of ectoine biosynthesis mutants revealed that a strain with a transposon insertion in the ectA gene (ectA::Tn), which encodes the this compound acetyltransferase, showed a significant accumulation of this compound. nih.gov This is because the mutation blocks the conversion of DABA to N-γ-acetyl-L-2,4-diaminobutyrate. nih.gov

In Rhizobium leguminosarum : The symbiotic relationship between R. leguminosarum and pea plants involves the differential expression of bacterial proteins. Targeted metabolomic analysis of pea nodules revealed that a mutation in the dat gene, which encodes a diaminobutyrate-2-oxoglutarate aminotransferase (DABA-AT), led to the complete absence of this compound. nih.gov This finding indicates that the DABA-AT enzyme is responsible for producing DABA from L-aspartate semialdehyde within the pea nodules. nih.gov

In engineered Aspergillus pseudoterreus : During the bio-production of 3-hydroxypropionic acid (3HP), multi-omics analysis was used to investigate the metabolic landscape of engineered strains. This revealed a significant and unexpected accumulation of intracellular 2,4-diaminobutanoate, with pool sizes increasing by 41 to 131 times between day 2 and day 8 of cultivation. frontiersin.org This substantial increase identified 2,4-diaminobutanoate as an off-target nitrogen sink that could potentially limit the yield of the desired product, 3HP. frontiersin.org

Proteomic Profiling and its Correlation with DABA Metabolism:

Proteomic analyses have successfully identified specific enzymes whose expression levels are directly correlated with the metabolic flux towards this compound.

In Rhizobium leguminosarum : A comparative proteomic analysis of bacteroids from pea and lentil nodules showed that a protein, initially identified as C189, was significantly overexpressed in pea bacteroids. nih.gov This protein was later identified as a diaminobutyrate-2-oxoglutarate aminotransferase (Dat), the very enzyme responsible for DABA synthesis. nih.gov The upregulation of this specific aminotransferase in pea nodules, where DABA is produced, highlights a host-specific adaptation mechanism. nih.gov

In engineered Aspergillus pseudoterreus : To understand the cause of 2,4-diaminobutanoate accumulation, researchers examined the proteome for upregulated transaminases. The most significantly upregulated enzyme in the engineered strains was identified as the 4-aminobutyrate aminotransferase Apuga1. frontiersin.org It is proposed that the accumulation of 2,4-diaminobutanoate is a direct consequence of the increased expression of Apuga1, which may promiscuously use aspartate semialdehyde as a substrate. frontiersin.org

Data Tables

The following tables summarize the key findings from proteomic and metabolomic studies on this compound.

Table 1: Metabolomic Analysis of this compound Accumulation

OrganismCondition/StrainKey FindingFold Change in this compoundReference
Streptomyces coelicolorectA::Tn mutant under salt stressAccumulation of this compound due to blocked downstream conversion.Detected only in the mutant strain. nih.gov
Rhizobium leguminosarumdat mutant in pea nodulesAbolished presence of this compound.Not detectable. nih.gov
Aspergillus pseudoterreusEngineered for 3HP productionSubstantial intracellular accumulation.41x - 131x higher (Day 2 to 8). frontiersin.org

Table 2: Proteomic Analysis of Enzymes Involved in this compound Metabolism

OrganismConditionUpregulated ProteinProposed FunctionReference
Rhizobium leguminosarumPea bacteroids vs. lentil bacteroidsDiaminobutyrate-2-oxoglutarate aminotransferase (Dat/C189)Synthesis of this compound from L-aspartate-β-semialdehyde. nih.gov
Aspergillus pseudoterreusEngineered for 3HP production4-aminobutyrate aminotransferase (Apuga1)Promiscuous activity leading to the production of 2,4-diaminobutanoate. frontiersin.org

Future Directions and Research Perspectives

Elucidating Uncharacterized L-2,4-Diaminobutyrate Related Enzymes and Pathways

While the core pathway for ectoine (B1671093) biosynthesis from L-aspartate-β-semialdehyde involving L-DABA is well-established, several aspects of L-DABA metabolism remain to be fully elucidated. nih.govplos.org The biosynthesis of ectoine involves the sequential action of this compound transaminase (EctB), this compound acetyltransferase (EctA), and ectoine synthase (EctC). nih.govplos.org However, alternative and uncharacterized pathways for L-DABA synthesis and degradation likely exist in different organisms.

In some bacteria, L-DABA is a precursor for the synthesis of 1,3-diaminopropane (B46017), a compound with various industrial applications. nih.govwikipedia.org This pathway involves the enzyme this compound decarboxylase (DABA DC). wikipedia.orgmicrobiologyresearch.org Further research is needed to identify and characterize novel enzymes and pathways related to L-DABA in a wider range of microorganisms. For example, some plant species are known to produce L-DABA, but the enzymatic pathways are not well understood. researchgate.net Uncovering these alternative routes could reveal new biocatalysts and metabolic engineering targets.

The catabolism of ectoine also involves L-DABA. Ectoine is first hydrolyzed to Nα-acetyl-L-2,4-diaminobutyric acid by ectoine hydrolase (DoeA), which is then deacetylated to this compound by Nα-acetyl-L-2,4-diaminobutyric acid deacetylase (DoeB). acs.org L-DABA can then be converted back to L-aspartate, completing the metabolic cycle. acs.org The enzymes involved in the complete degradation of L-DABA back to central metabolites are not fully characterized in all ectoine-utilizing organisms.

Enzyme NameEC NumberFunctionOrganism Example
This compound transaminase (EctB)2.6.1.76Converts L-aspartate-β-semialdehyde to this compound. wikipedia.orgexpasy.orggenome.jpHalomonas elongata nih.gov
This compound acetyltransferase (EctA)2.3.1.178Acetylates this compound to Nγ-acetyl-L-2,4-diaminobutyrate. wikipedia.orgqmul.ac.ukPaenibacillus lautus nih.gov
Diaminobutyrate—pyruvate (B1213749) transaminase2.6.1.46Transfers an amino group from L-2,4-diaminobutanoate to pyruvate. wikipedia.orgexpasy.orgXanthomonas species wikipedia.org
This compound decarboxylase (DABA DC)4.1.1.86Decarboxylates L-2,4-diaminobutanoate to 1,3-diaminopropane. wikipedia.orguniprot.orgAcinetobacter calcoaceticus microbiologyresearch.org
2,4-diaminobutyric acid racemase (PddB)N/AInterconverts L- and D-isomers of 2,4-diaminobutyrate. frontiersin.orgStreptoalloteichus hindustanus frontiersin.org

Advanced Structural-Functional Studies of this compound Enzymes

A detailed understanding of the structure and function of L-DABA-related enzymes is critical for their effective application in biocatalysis and metabolic engineering. High-resolution crystal structures have been determined for some key enzymes, such as this compound acetyltransferase (EctA) from Paenibacillus lautus. nih.govnih.gov These studies have provided valuable insights into the enzyme's active site, substrate specificity, and catalytic mechanism. nih.govnih.gov

Future research should focus on obtaining crystal structures of other important enzymes in L-DABA metabolism, such as this compound transaminase (EctB) in complex with its substrates. While the structure of EctA has been solved, detailed structural information for EctB from various organisms is still needed to understand the diversity in its regulation and catalytic efficiency. mdpi.com Furthermore, structural studies of this compound decarboxylase and racemases will be crucial for understanding their unique catalytic mechanisms.

Site-directed mutagenesis, guided by structural data and phylogenetic analysis, can be employed to probe the roles of specific amino acid residues in substrate binding, catalysis, and allosteric regulation. nih.govplos.org Such studies can lead to the engineering of enzymes with improved properties, such as enhanced stability, altered substrate specificity, or increased catalytic activity. For instance, understanding the structural basis for the regiospecificity of EctA, which exclusively synthesizes Nγ-acetyl-L-2,4-diaminobutyrate, is key for its biotechnological use. nih.gov

Engineering Microbial Cell Factories for this compound and its Derivatives

The development of microbial cell factories for the production of L-DABA and its derivatives, particularly ectoine, is a major area of research. researchgate.netnih.govirapa.org Metabolic engineering strategies aim to optimize the production of these compounds by manipulating the host organism's metabolism. researchgate.netnih.gov

Key strategies for engineering microbial cell factories include:

Overexpression of biosynthetic genes: Increasing the expression levels of the genes encoding the enzymes in the L-DABA and ectoine biosynthetic pathways, such as ectA, ectB, and ectC, is a common approach to enhance product titers. mdpi.com

Elimination of competing pathways: Knocking out genes that divert precursors away from the desired pathway can increase the flux towards L-DABA and its derivatives.

Optimization of precursor supply: Engineering the central metabolism to increase the availability of precursors like L-aspartate-β-semialdehyde is crucial for high-yield production. nih.gov

For example, a recent study reported the efficient production of ectoine in recombinant Escherichia coli by assembling the ectA, ectB, and ectC genes from Bacillus pseudofirmus using a biobrick method. mdpi.com Another study focused on engineering Corynebacterium glutamicum for ectoine production, achieving a high titer through systematic metabolic engineering. researchgate.net

Engineered OrganismTarget ProductKey Engineering StrategiesReference
Escherichia coliEctoineAssembly of ectA, ectB, ectC from Bacillus pseudofirmus using biobrick method. mdpi.com
Corynebacterium glutamicumEctoinePlug-in repressor library for gene expression optimization. researchgate.net
Escherichia coli5-HydroxytryptophanCRISPR-Cas9 mediated genome editing to increase precursor supply. researchgate.net
Halomonas elongataEctoineEngineering of osmotically controlled transcription. nih.gov

Understanding Complex Regulatory Networks Involving this compound Metabolism

The biosynthesis of L-DABA and its derivatives is tightly regulated in response to various environmental cues, particularly osmotic stress. nih.gov Understanding the complex regulatory networks that govern these pathways is essential for optimizing production strains and for comprehending the physiological role of these compounds.

In many bacteria, the expression of the ect genes is controlled by specific transcriptional regulators. For instance, a MarR-type transcriptional regulator, EctR1, has been identified to negatively control the transcription of the ectoine biosynthetic genes in Methylomicrobium alcaliphilum. nih.gov The activity of these regulators is often modulated by intracellular or extracellular signals, allowing the cell to fine-tune the production of L-DABA and ectoine according to its needs.

Future research should aim to identify and characterize the regulatory elements and transcription factors involved in controlling L-DABA metabolism in a wider range of organisms. Techniques such as transcriptomics and proteomics can be used to identify genes and proteins that are differentially expressed under conditions that induce L-DABA production. Furthermore, investigating the role of small regulatory RNAs and post-translational modifications in regulating the activity of L-DABA-related enzymes will provide a more complete picture of the regulatory landscape. A redox-sensing regulator, Rex, has also been implicated in the regulation of aerobic metabolism, which may indirectly influence L-DABA pathways. scispace.com

Broader Ecological and Industrial Implications of this compound Pathways

The metabolic pathways involving L-DABA have significant ecological and industrial implications. In nature, the production of L-DABA and its derivatives, such as ectoine, allows microorganisms to survive in extreme environments with high salinity or temperature. asm.org This has profound implications for understanding microbial ecology and the limits of life on Earth. The presence of L-DABA pathways in symbiotic bacteria, such as Rhizobium leguminosarum, suggests a role in plant-microbe interactions and nitrogen fixation. nih.govfrontiersin.org

From an industrial perspective, L-DABA itself and its derivatives have numerous applications. Ectoine is a high-value compound used in cosmetics, and as a stabilizer for enzymes and therapeutic proteins. researchgate.net 1,3-diaminopropane, derived from L-DABA, is a valuable building block for the synthesis of polymers and pharmaceuticals. nih.gov

Future research should continue to explore the biodiversity of L-DABA pathways in different ecosystems to discover novel enzymes and pathways with unique properties. Bioprospecting in extreme environments could lead to the identification of robust enzymes that are well-suited for industrial applications. Furthermore, the development of sustainable and economically viable processes for the production of L-DABA and its derivatives using engineered microbial cell factories will be a key focus for future industrial biotechnology. nih.govirapa.org

Q & A

Basic: What are the key enzymatic steps in the biosynthesis of L-2,4-diaminobutyrate (DABA) in halophilic bacteria?

Answer:
The biosynthesis of DABA occurs in three enzymatic steps as part of the ectoine pathway:

EctB (this compound transaminase) converts aspartate-β-semialdehyde (ASA) to DABA via transamination.

EctA (this compound acetyltransferase) acetylates DABA to form N-γ-acetyl-L-2,4-diaminobutyrate (ADABA) using acetyl-CoA.

EctC (ectoine synthase) cyclizes ADABA into ectoine.
Methodological approaches include enzyme activity assays (e.g., HPLC for substrate/product quantification) and gene knockout studies to validate pathway steps .

Advanced: How can structural biology techniques elucidate conformational changes in EctA during acetyl-CoA binding?

Answer:
X-ray crystallography and cryo-EM have revealed that EctA undergoes sequential conformational shifts:

  • Acetyl-CoA binding induces a closed conformation, positioning the acetyl group for transfer to DABA.
  • Substrate binding triggers a second conformational change to stabilize the transition state.
    Molecular dynamics simulations can further analyze residue-specific interactions (e.g., catalytic His/Glu residues). Site-directed mutagenesis coupled with kinetic assays (e.g., stopped-flow spectroscopy) validates these mechanisms .

Advanced: What strategies enhance this compound production via metabolic engineering?

Answer:
Key strategies include:

  • Overexpression of ectABC genes under strong promoters (e.g., Ptac) in halophilic hosts like Halomonas elongata.
  • CRISPR-Cas9-mediated gene editing to knockout competing pathways (e.g., polyhydroxyalkanoate synthesis).
  • Flux balance analysis to optimize precursor availability (e.g., aspartate semialdehyde).
  • Co-expression of stress-response chaperones (e.g., GroEL/ES) to mitigate protein misfolding at high salinity .

Basic: What analytical methods quantify this compound in bacterial cultures?

Answer:

  • High-performance liquid chromatography (HPLC) with UV detection (214 nm) using a C18 column.
  • Liquid chromatography-mass spectrometry (LC-MS) for high sensitivity, particularly in complex matrices.
  • NMR spectroscopy (¹H/¹³C) to distinguish DABA from structurally similar metabolites (e.g., diaminopropane).
    Standard protocols require sample derivatization with dansyl chloride or FMOC for improved detection .

Advanced: How do halophilic bacteria regulate ectoine biosynthesis genes under osmotic stress?

Answer:

  • Promoter analysis reveals osmotic-responsive elements (e.g., κB motifs) upstream of ectABC.
  • Transcriptomic studies (RNA-seq/DESeq2) show salt-dependent upregulation of ect genes, mediated by the sigma factor RpoS.
  • Post-transcriptional regulation via small RNAs (e.g., BetS) fine-tunes enzyme levels during stress fluctuations.
    Real-time qPCR and lacZ reporter fusions are used to validate regulatory mechanisms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.